molecular formula C10H8S2 B12127381 2-Methylthiochromothione CAS No. 54493-90-2

2-Methylthiochromothione

Cat. No.: B12127381
CAS No.: 54493-90-2
M. Wt: 192.3 g/mol
InChI Key: OPFHNXXKRKLZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzothiopyran-4-thione, 2-methyl- is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by a sulfur atom incorporated into the pyran ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzothiopyran-4-thione, 2-methyl- typically involves the cyclization of thiosalicylic acid derivatives. One common method includes the reaction of S-acyl (aroyl)thiosalicylic acids with N-phenyl (triphenylphosphoranylidene)ethenimine, leading to the formation of acylphosphoranes. These intermediates undergo intramolecular Wittig cyclization on the thiolester carbonyl to afford the desired benzothiopyran-4-thione .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzothiopyran-4-thione, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4H-1-Benzothiopyran-4-thione, 2-methyl- has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4H-1-Benzothiopyran-4-thione, 2-methyl- is not well-documented. its biological activity is believed to be related to its ability to interact with specific enzymes and proteins, potentially inhibiting their function. The sulfur atom in the thione group can form strong interactions with metal ions and other electrophilic centers, which may contribute to its biological effects.

Comparison with Similar Compounds

    4H-1-Benzothiopyran-4-one: This compound lacks the thione group and has different reactivity and applications.

    2H-1-Benzothiopyran-2-one (Thiocoumarin): This isomer has the sulfur atom in a different position, leading to distinct chemical properties.

    4H-3,1-Benzothiazin-4-ones:

Uniqueness: 4H-1-Benzothiopyran-4-thione, 2-methyl- is unique due to the presence of both a sulfur atom and a thione group in its structure. This combination imparts distinctive chemical properties, making it valuable for various synthetic and research applications.

Properties

CAS No.

54493-90-2

Molecular Formula

C10H8S2

Molecular Weight

192.3 g/mol

IUPAC Name

2-methylthiochromene-4-thione

InChI

InChI=1S/C10H8S2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3

InChI Key

OPFHNXXKRKLZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.